Diphenyltin sulfide

Catalog No.
S774060
CAS No.
20332-10-9
M.F
C12H10SSn
M. Wt
305 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyltin sulfide

CAS Number

20332-10-9

Product Name

Diphenyltin sulfide

IUPAC Name

diphenyl(sulfanylidene)tin

Molecular Formula

C12H10SSn

Molecular Weight

305 g/mol

InChI

InChI=1S/2C6H5.S.Sn/c2*1-2-4-6-5-3-1;;/h2*1-5H;;

InChI Key

CYXRBVIJBDYNQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)[Sn](=S)C2=CC=CC=C2

Organic Synthesis:

  • Catalyst: Diphenyltin sulfide acts as a catalyst in various organic reactions, particularly the Corey-Kim oxidation. This reaction efficiently converts aldehydes and ketones to α,β-unsaturated carbonyl compounds, essential building blocks in organic synthesis [].
  • Reagent: It also serves as a reagent in the Umpolung strategy, which involves temporarily reversing the polarity of a molecule. This strategy allows for the creation of unusual and complex molecular structures [].

Material Science:

  • Precursor for Inorganic Materials: Diphenyltin sulfide can be used as a precursor for the synthesis of various inorganic materials, including tin chalcogenides (sulfides, selenides, and tellurides). These materials possess interesting electronic and optical properties, making them potential candidates for applications in photovoltaics, thermoelectrics, and sensors [].

Diphenyltin sulfide is an organotin compound with the chemical formula C12H10SSn\text{C}_{12}\text{H}_{10}\text{S}\text{Sn}. It is characterized by a central sulfur atom bonded to two phenyl groups and a tin atom. This compound is typically a solid at room temperature and is notable for its unique properties and applications in various chemical processes. Diphenyltin sulfide is recognized for its role in catalysis and as an intermediate in organic synthesis.

, including:

  • Oxidation: It can be oxidized to form diphenyltin sulfoxide when treated with oxidizing agents such as hydrogen peroxide .
  • Rearrangement: The compound can undergo rearrangement reactions leading to the formation of other organotin derivatives .
  • Diels-Alder Reactions: It serves as a catalyst in Diels-Alder reactions, where it facilitates the reaction between 1,3-dienes and α,β-unsaturated carbonyl compounds.

Research indicates that diphenyltin sulfide exhibits toxicological properties. It is classified as toxic if ingested or if it comes into contact with skin, indicating potential risks associated with exposure . Studies have shown that organotin compounds can disrupt endocrine functions and may exhibit reproductive toxicity, although specific biological activities of diphenyltin sulfide require further investigation.

Several synthesis methods for diphenyltin sulfide have been documented:

  • Friedel-Crafts Reaction: The most common method involves a Friedel-Crafts-like reaction between sulfur monochloride and benzene, yielding diphenyltin sulfide as a product .
  • Coupling Reactions: Metal-catalyzed coupling reactions can also produce this compound, allowing for variations in the synthesis process .
  • Reduction of Diphenyltin Sulfone: Another method involves reducing diphenyltin sulfone to obtain diphenyltin sulfide .

Diphenyltin sulfide finds utility in various applications:

  • Catalyst: It is used as a catalyst in organic synthesis, particularly in Diels-Alder reactions.
  • Intermediate: The compound serves as an intermediate in the production of other organotin compounds and materials.
  • Photoinitiators: Diphenyltin sulfide is a precursor to triarylsulfonium salts, which are utilized as photoinitiators in polymerization processes .

Interaction studies involving diphenyltin sulfide have focused on its reactivity with various reagents. For instance, it can interact with sulfuryl chloride leading to chlorination or oxidation reactions depending on the conditions applied . These interactions highlight its versatility and potential for further chemical transformations.

Diphenyltin sulfide shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:

Compound NameFormulaKey Characteristics
Diphenyl SulfideC12H10S\text{C}_{12}\text{H}_{10}\text{S}Aromatic sulfide; used in organic synthesis.
Tributyltin OxideC12H27SnO\text{C}_{12}\text{H}_{27}\text{SnO}Biocidal properties; used in antifouling paints.
Triphenyl Tin ChlorideC18H15ClSn\text{C}_{18}\text{H}_{15}\text{ClSn}Used in organic synthesis; exhibits different reactivity.
Dimethyltin SulfideC4H10SSn\text{C}_{4}\text{H}_{10}\text{S}\text{Sn}Lower toxicity; used in various industrial applications.

Diphenyltin sulfide stands out due to its specific reactivity patterns and applications as a catalyst, making it distinct from other organotin compounds. Its role in facilitating complex organic reactions further emphasizes its importance in synthetic chemistry.

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (20%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (20%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (20%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (20%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Other CAS

20332-10-9

Wikipedia

Diphenylthioxostannane

Dates

Modify: 2023-08-15

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